

Introduction: From Obscurity to the Forefront of Epitranscriptomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6-Methyladenine

Cat. No.: B055543

[Get Quote](#)

N6-methyladenine (m6A), a modification where a methyl group is added to the sixth position of adenine, was first identified in eukaryotic messenger RNA (mRNA) in the 1970s.[1][2][3][4] Despite being recognized as the most abundant internal modification of mRNA, for decades its functional significance remained largely a mystery.[1][2] Interest in m6A as a regulator of gene expression waned, primarily due to the lack of methods to precisely map its location within individual transcripts.[5]

A renaissance in m6A research began in 2011 with the discovery of the fat mass and obesity-associated protein (FTO) as the first m6A demethylase.[6][7] This seminal finding demonstrated that m6A is a dynamic and reversible modification, akin to the well-studied epigenetic marks on DNA and histones.[7][8] This discovery, coupled with the subsequent development of transcriptome-wide mapping techniques, revitalized the field and established m6A as a critical player in post-transcriptional gene regulation.[1][5]

The Core m6A Machinery: Early Discoveries of Writers, Erasers, and Readers

Early research rapidly identified the key protein families that install, remove, and recognize the m6A mark, collectively known as "writers," "erasers," and "readers." [5][9]

- **Writers (Methyltransferases):** These enzymes are responsible for depositing the m6A mark. The catalytic subunit, methyltransferase-like 3 (METTL3), was first cloned in 1994.[5] Later studies revealed that METTL3 forms a stable heterodimer with METTL14, which is crucial for

recognizing target RNA.[10][11] This core complex also includes cofactors like Wilms' tumor 1-associated protein (WTAP), which guides the complex to RNA.[5][10]

- Erasers (Demethylases): These enzymes reverse the modification by removing the methyl group. The discovery of FTO in 2011 was a pivotal moment for the field.[6] Soon after, a second demethylase, alkB homolog 5 (ALKBH5), was identified, confirming the dynamic nature of m6A regulation.[5][12]
- Readers (Binding Proteins): These proteins recognize and bind to m6A-modified transcripts to mediate downstream functions. Early studies identified the YT521-B homology (YTH) domain-containing family of proteins as key m6A readers.[9][12] These proteins translate the m6A mark into functional consequences, such as altering mRNA stability or translation efficiency.[9][13]

Data Presentation: Key Proteins and Early Findings

Quantitative data from the initial resurgence of m6A research helped to frame its biological significance.

Table 1: Core m6A Regulatory Proteins Identified in Early Research

Role	Protein	Primary Function in Early Studies	Key Discovery Context
Writer	METTL3	Catalytic subunit of the m6A methyltransferase complex; installs the m6A mark. [10] [11]	Identified as the core methyltransferase, often in complex with METTL14. [5]
METTL14	Forms a stable complex with METTL3, critical for substrate recognition. [11]	Discovered as an essential partner for METTL3's function. [5]	
WTAP	Recruits the METTL3-METTL14 complex to RNA. [5]	Identified as a key regulatory component of the writer complex. [10]	
Eraser	FTO	The first identified m6A demethylase; removes m6A marks. [6] [12]	Its discovery in 2011 proved the reversibility of m6A, launching the modern era of m6A research. [7]
ALKBH5	The second identified m6A demethylase. [12]	Confirmed the existence of multiple enzymes for m6A removal, suggesting complex regulation. [5]	
Reader	YTHDF1	Promotes translation efficiency of m6A-modified mRNA. [12]	Characterized as a cytoplasmic reader that recruits ribosomes. [14]

YTHDF2	Mediates the degradation and decay of m6A-marked mRNA. [12] [13]	Identified as the first reader protein shown to control mRNA stability. [13]
YTHDC1	A nuclear reader involved in processes like splicing. [3]	Its nuclear localization suggested roles for m6A beyond cytoplasmic mRNA fate.

Table 2: Summary of Early Quantitative and Positional Findings on mRNA m6A

Parameter	Early Finding	Significance
Prevalence	m6A is present in 0.1–0.4% of all adenosine residues in total cellular RNA.[2]	Established m6A as an abundant modification.
On average, 3-5 m6A sites are present per mRNA molecule. [15]	Indicated that the modification is widespread across the transcriptome.	
Consensus Motif	Early studies confirmed a preference for a GGACU sequence, later refined to the RRACH motif (where R=G/A, H=A/C/U).[2][6]	Provided a sequence context for m6A deposition, aiding in its prediction and study.
Transcript Location	m6A is highly enriched in the 3' untranslated regions (3' UTRs) and near stop codons.[2][6]	Suggested a primary role in regulating translation termination and mRNA stability.
Found in long internal exons. [6]	Implicated m6A in the regulation of mRNA splicing. [16]	
Conservation	The localization of individual m6A sites is highly conserved between human and mouse.[6]	Suggested that m6A plays fundamental and evolutionarily important roles in gene regulation.

Mandatory Visualizations

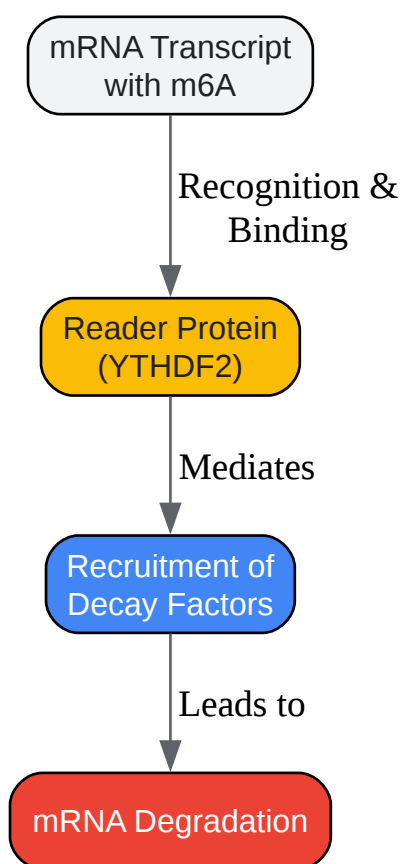
Core m6A Regulatory Machinery



[Click to download full resolution via product page](#)

Caption: The dynamic interplay of m6A writers, erasers, and readers in regulating mRNA fate.

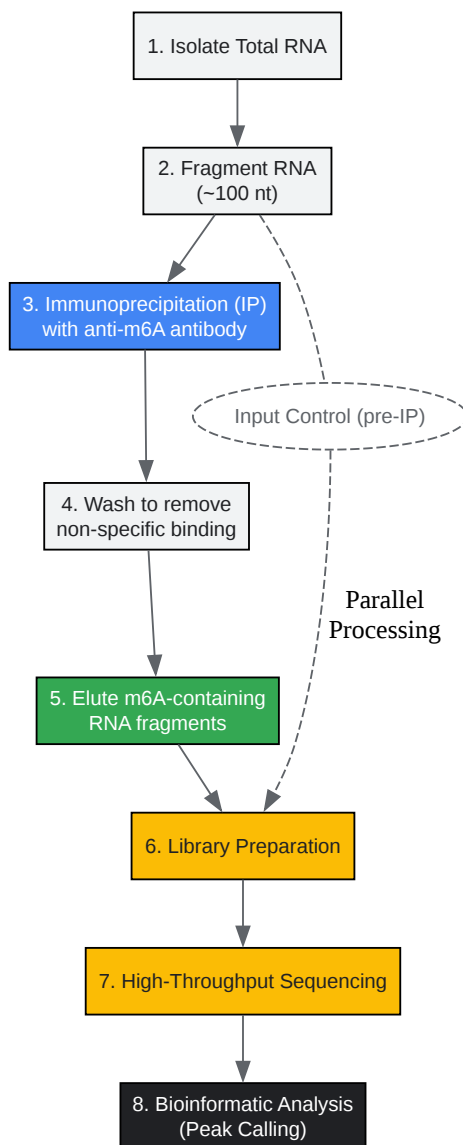
m6A-Mediated mRNA Decay Pathway



[Click to download full resolution via product page](#)

Caption: A simplified pathway showing m6A-mediated mRNA decay via the YTHDF2 reader protein.

MeRIP-Seq Experimental Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. A Review in Research Progress Concerning m6A Methylation and Immunoregulation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Functional Dissection of the m6A RNA Modification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Rethinking m6A Readers, Writers, and Erasers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 7. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 9. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigenetek.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The Biogenesis and Precise Control of RNA m6A Methylation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. m6A writers, erasers, readers and their functions | Abcam [abcam.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. m6A Methylation Modification: Perspectives on the Early Reproduction of Females - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 16. Regulation of gene expression by N6-methyladenosine in cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Introduction: From Obscurity to the Forefront of Epitranscriptomics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055543#early-research-on-n6-methyladenine-function-in-gene-regulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com